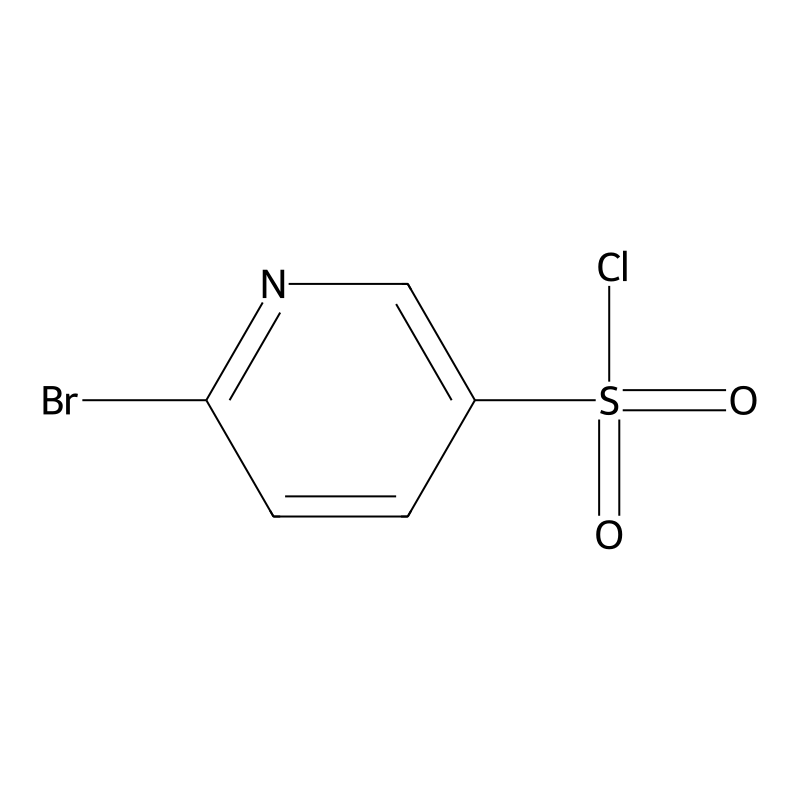6-Bromopyridine-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Oxidative Reaction with Tertiary Amines
Scientific Field: Organic Chemistry
Summary of the Application: 6-Bromopyridine-3-sulfonyl chloride has been used in the oxidative reaction with tertiary amines.
Methods of Application or Experimental Procedures: The reaction begins with the formation of an intermediate compound, which then undergoes oxidative degradation into an enamine and 2-amino-5-methylpyridine-3-sulfonic acid.
Synthesis of Bipyridine Derivatives
Summary of the Application: 6-Bromopyridine-3-sulfonyl chloride can be used in the synthesis of bipyridine derivatives.
Methods of Application or Experimental Procedures: The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques.
Results or Outcomes: The synthesis of bipyridine derivatives has been a challenge due to low conversion rates and harsh reaction conditions.
6-Bromopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 256.51 g/mol. This compound is characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a sulfonyl chloride functional group at the 3-position. It is known for its high reactivity, particularly due to the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions. The compound is typically classified as a hazardous material, with safety classifications indicating it can cause severe skin burns and eye damage, necessitating careful handling under controlled conditions .
- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives.
- Oxidation and Reduction Reactions: Although less common, this compound can also participate in oxidation and reduction processes.
- Cross-Coupling Reactions: The bromine atom on the pyridine ring allows for participation in palladium-catalyzed cross-coupling reactions, enhancing its utility in organic synthesis.
Common Reagents and Conditions
Reactions involving this compound typically require an inert atmosphere and low temperatures to prevent decomposition. Common reagents include amines, alcohols, and various transition metal catalysts.
Research indicates that 6-Bromopyridine-3-sulfonyl chloride exhibits significant biological activity. It has been used in studies focusing on enzyme inhibitors due to its ability to form stable covalent bonds with nucleophilic sites in proteins. This property makes it a valuable intermediate in drug discovery and development, particularly in targeting pathways related to cancer and inflammation . Its reactivity profile suggests potential applications in synthesizing compounds that modulate biological functions.
The synthesis of 6-Bromopyridine-3-sulfonyl chloride typically involves the following steps:
- Reaction with Chlorosulfonic Acid: 6-bromopyridine reacts with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Formation of Hydrochloride Salt: Hydrochloric acid is then added to form the hydrochloride salt, enhancing solubility and stability.
Industrial Production
In industrial settings, similar methods are scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. This approach allows for greater efficiency and control over product quality.
6-Bromopyridine-3-sulfonyl chloride has a wide range of applications across various fields:
- Organic Synthesis: It serves as a key reagent for synthesizing sulfonamide derivatives and other complex organic molecules.
- Pharmaceutical Research: Due to its biological activity, it is utilized in drug discovery, particularly in developing enzyme inhibitors.
- Chemical Intermediates: The compound is also used in producing specialty chemicals and intermediates for further chemical transformations .
Interaction studies involving 6-Bromopyridine-3-sulfonyl chloride have focused on its reactivity with biological macromolecules. The compound's ability to selectively modify proteins through covalent bonding has implications for understanding its mechanism of action as a pharmaceutical agent. Such interactions are crucial for elucidating how this compound can influence enzyme activity and other biological processes .
Several compounds share structural similarities with 6-Bromopyridine-3-sulfonyl chloride. Notable comparisons include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Bromopyridine-3-sulfonyl fluoride | Contains a fluoride instead of a chloride | Higher reactivity due to fluoride's electronegativity |
| 2-Bromopyridine-5-sulfonyl chloride | Different substitution pattern on the pyridine ring | Varies in reactivity due to position of substituents |
| Pyridine-3-sulfonyl chloride | Lacks bromine substitution | Different chemical behavior due to absence of bromine |
Uniqueness
The uniqueness of 6-Bromopyridine-3-sulfonyl chloride lies in its specific combination of bromine substitution and the positioning of the sulfonyl chloride group on the pyridine ring. This configuration not only influences its reactivity but also enhances its potential applications in both organic synthesis and biological research .
XLogP3
GHS Hazard Statements
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








